1H-Imidazole, 2-(1-methylethenyl)-

Description

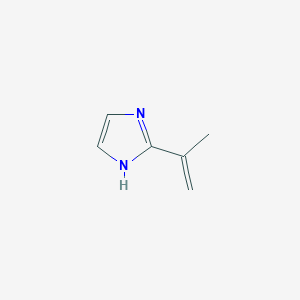

1H-Imidazole, 2-(1-methylethenyl)- is a substituted imidazole derivative featuring a vinyl group (1-methylethenyl) at the 2-position of the heterocyclic ring. The imidazole core is known for its electron-rich aromatic system, enabling diverse reactivity, including hydrogen bonding and π-π interactions, which are critical in pharmaceutical and materials science applications .

Properties

CAS No. |

88362-72-5 |

|---|---|

Molecular Formula |

C6H8N2 |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

2-prop-1-en-2-yl-1H-imidazole |

InChI |

InChI=1S/C6H8N2/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3,(H,7,8) |

InChI Key |

NZAARDFDMSTHAF-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=NC=CN1 |

Canonical SMILES |

CC(=C)C1=NC=CN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent at the 2-position significantly influences the electronic and steric profile of imidazole derivatives:

| Compound Name | Substituent at 2-Position | Molecular Weight | Key Electronic Effects |

|---|---|---|---|

| 1H-Imidazole, 2-(1-methylethenyl)- | Vinyl (CH₂=CH(CH₃)) | ~122.15 (calc.) | Electron-donating (resonance) |

| 2-Ethyl-1H-imidazole | Ethyl (C₂H₅) | 96.13 | Weakly electron-donating (inductive) |

| 2-(2-Nitrophenyl)-5-(trifluoromethyl)-1H-imidazole | Nitrophenyl + CF₃ | 293.22 | Electron-withdrawing (NO₂, CF₃) |

| 2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone | Imidazolyl + CF₃-Ph | 281.25 | Electron-withdrawing (CF₃, ketone) |

Key Observations :

Q & A

Q. What synthetic methodologies are most effective for preparing 1H-Imidazole, 2-(1-methylethenyl)-?

The synthesis typically involves multi-step reactions, including imidazole ring formation and functionalization. Common approaches include:

- Nucleophilic substitution : Reacting 2-chloroimidazole derivatives with propargyl or allyl reagents under basic conditions (e.g., K₂CO₃ in DMF).

- Cross-coupling reactions : Suzuki-Miyaura coupling using palladium catalysts to introduce the 1-methylethenyl group .

- Ring-closing strategies : Cyclization of precursors like α-amino ketones with appropriate vinyl groups under acidic or thermal conditions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

- NMR spectroscopy : Analyze - and -NMR to confirm substitution patterns and vinyl group integration.

- Mass spectrometry (HRMS) : Verify molecular weight and isotopic distribution.

- HPLC or GC-MS : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:

- Standardized bioassays : Replicate experiments using identical cell lines (e.g., HEK293 or HeLa) and concentrations (e.g., 1–100 µM).

- Impurity profiling : Use LC-MS to identify byproducts interfering with activity .

- Dose-response curves : Establish EC₅₀/IC₅₀ values to compare potency across studies .

Q. How can crystallographic data for this compound be obtained and refined?

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/water mixtures). Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve disorder in the vinyl group .

- Validation metrics : Ensure R-factor < 0.05 and check for hydrogen bonding or π-π interactions stabilizing the structure .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CYP450 enzymes.

- ADMET prediction : Tools like SwissADME or ProTox-II assess solubility (LogP), bioavailability, and toxicity risks .

Methodological Challenges and Solutions

Q. How to address low yields in cross-coupling reactions for this compound?

- Catalyst optimization : Screen Pd(PPh₃)₄ vs. PdCl₂(dppf) with ligands (e.g., XPhos) to improve efficiency.

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. toluene/THF mixtures.

- Temperature control : Reactions at 80–100°C often improve coupling efficiency .

Q. What analytical techniques best characterize the compound’s reactivity in medicinal chemistry applications?

- UV-Vis spectroscopy : Monitor electronic transitions influenced by the vinyl group.

- Kinetic studies : Use stopped-flow methods to track nucleophilic attack rates (e.g., with thiols or amines) .

Key Research Gaps

- Mechanistic studies : Limited data on the vinyl group’s role in target binding (e.g., via mutagenesis or crystallography).

- Toxicity profiles : In-depth in vivo studies are needed to assess organ-specific risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.